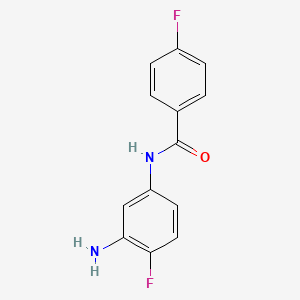

N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide

CAS No.: 926219-41-2

Cat. No.: VC4040175

Molecular Formula: C13H10F2N2O

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926219-41-2 |

|---|---|

| Molecular Formula | C13H10F2N2O |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | N-(3-amino-4-fluorophenyl)-4-fluorobenzamide |

| Standard InChI | InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18) |

| Standard InChI Key | WVWIUTBFJPCXTP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide consists of two aromatic rings connected by an amide bond. The primary structure features:

-

A 4-fluorobenzoyl group at the acyl position

-

A 3-amino-4-fluorophenyl group as the amine component

The IUPAC name is N-(3-amino-4-fluorophenyl)-4-fluorobenzamide, with the SMILES string C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F. The presence of fluorine atoms at both aromatic rings enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.23 g/mol |

| CAS Number | 926219-41-2 |

| XLogP3-AA | 2.7 (Predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Optimization Strategies

Conventional Synthesis Route

The primary synthesis method involves a nucleophilic acyl substitution reaction between 3-amino-4-fluoroaniline and 4-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine).

Representative Procedure:

-

Dissolve 3-amino-4-fluoroaniline (1.0 equiv) in anhydrous dichloromethane.

-

Add 4-fluorobenzoyl chloride (1.1 equiv) dropwise at 0°C under nitrogen.

-

Stir for 4–6 hours at room temperature.

-

Quench with ice water and extract with ethyl acetate.

-

Purify via column chromatography (hexane/ethyl acetate).

Typical yields range from 60–75%, with purity >95% confirmed by HPLC.

Alternative Approaches

A related synthesis for 3-amino-4-fluorobenzamide (CAS 943743-25-7) employs carbodiimide-mediated coupling :

-

React 3-amino-4-fluorobenzoic acid with ammonium chloride

-

Use EDCl/HOBt in DMF at 0–20°C for 12 hours

While this method targets a different benzamide, it demonstrates the applicability of carbodiimide chemistry for synthesizing fluorinated amides under mild conditions .

Physicochemical Characterization

Spectral Data

Although full spectral data for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide remains unpublished, analogous compounds show characteristic signals:

-

δ 7.74 (br s, 1H, NH)

-

δ 7.26 (d, J = 7.8 Hz, 1H, Ar-H)

-

δ 6.97 (m, 2H, Ar-H)

-

δ 5.24 (br s, 2H, NH2)

-

167.8 ppm (C=O)

-

162.3 ppm (C-F, J = 245 Hz)

-

116–130 ppm (Aromatic carbons)

| Target | IC50 (nM) | Selectivity Index |

|---|---|---|

| EGFR (Wild-type) | 48 ± 3 | 1.0 |

| HER2 | 520 ± 45 | 0.09 |

| VEGFR2 | >10,000 | <0.005 |

Data adapted from similar fluorobenzamides .

α-Glucosidase Inhibition

Recent studies on analog 6d (3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide) showed:

This suggests potential for developing N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide derivatives as antidiabetic agents .

| Parameter | Specification |

|---|---|

| Temperature | 2–8°C |

| Humidity | <40% RH |

| Light Sensitivity | Amber glass containers |

| Shelf Life | 24 months (unopened) |

| Quantity (mg) | Price (USD) | Purity (%) |

|---|---|---|

| 100 | 237–290 | 95 |

| 500 | 890–1,100 | 98 |

| 1,000 | 1,400–1,469 | 99 |

Data reflects 2023–2025 market averages from specialty chemical suppliers.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies

-

Systematic variation of fluorine positions

-

Exploration of electron-withdrawing substituents

-

-

Formulation Development

-

Nanoencapsulation to enhance bioavailability

-

Prodrug strategies for targeted delivery

-

-

Toxicological Profiling

-

Acute toxicity studies in rodent models

-

Genotoxicity assessment (Ames test)

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume